7-Chlorothiazolo[4,5-b]pyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4ClN3S |
|---|---|
Molecular Weight |
185.64 g/mol |
IUPAC Name |
7-chloro-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C6H4ClN3S/c7-3-1-2-9-5-4(3)11-6(8)10-5/h1-2H,(H2,8,9,10) |
InChI Key |
KOBNIFXUNVRHPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)SC(=N2)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 7 Chlorothiazolo 4,5 B Pyridin 2 Amine Derivatives
Systematic Modification of the Thiazolo[4,5-b]pyridine (B1357651) Core and Side Chains
The thiazolo[4,5-b]pyridine framework serves as a versatile template for designing compounds with a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netnih.govdmed.org.ua Its structural similarity to purine (B94841) allows it to function as a bioisostere, interacting with various biological targets. dmed.org.ua The synthetic tractability of this scaffold permits functionalization at multiple positions, enabling a thorough investigation of SAR. dmed.org.uadmed.org.ua
Impact of Substituents at Position 7 (e.g., Halogen, Morpholine, Amino Groups)
The substituent at the 7-position of the thiazolo[4,5-b]pyridine ring plays a crucial role in modulating the biological activity of its derivatives. The nature of this substituent can significantly influence the compound's potency and selectivity.
For instance, in a series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which share a similar bicyclic core, the introduction of various substituted amino groups at the 7-position led to compounds with notable antimicrobial activity. nih.gov Specifically, derivatives bearing a morpholino group at this position were synthesized and evaluated. nih.gov
The following table illustrates the effect of different substituents at the 7-position on the antimicrobial activity of some thiazolo[4,5-d]pyrimidine derivatives.
| Compound | 7-Substituent | Activity against C. albicans | Activity against E. coli |
| 4a | Anilino | + | - |
| 4b | p-Toluidino | ++ | - |
| 4c | p-Anisidino | + | - |
| 4d | p-Chloroanilino | +++ | - |
| 8 | Hydrazino | + | - |
| 13 | p-Aminobenzoylamino | ++ | - |
| 7 | Morpholino | +++ | + |
| Data sourced from a study on thiazolo[4,5-d]pyrimidine derivatives, which provides insights into the potential impact of similar substitutions on the thiazolo[4,5-b]pyridine core. nih.gov |
Role of the Amino Group at Position 2 and its Chemical Modifications
The 2-amino group of the thiazolo[4,5-b]pyridine scaffold is a key interaction point with biological targets, often forming hydrogen bonds within the active sites of kinases. nih.gov Modifications of this group can therefore have a profound impact on the compound's inhibitory activity.
In the development of c-KIT inhibitors, the primary amino group of certain thiazolo[5,4-b]pyridine (B1319707) derivatives was transformed into corresponding amides. nih.gov This chemical modification was a critical step in the synthesis of potent inhibitors. nih.gov For example, the synthesis of thiazolo[5,4-b]pyridine derivatives involved the formation of an aminothiazole from 3-amino-5-bromo-2-chloropyridine, which was then protected and coupled with other moieties. nih.gov
Furthermore, the synthesis of 2-substituted thiazolo[4,5-b]pyridines has been achieved through a heterogeneous copper-catalyzed cascade three-component reaction involving 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines. dmed.org.ua This highlights the chemical versatility of the 2-amino position for introducing diverse substituents.
Influence of Substitutions on the Pyridine (B92270) Ring (e.g., C-5, C-6)
Substitutions on the pyridine ring of the thiazolo[4,5-b]pyridine core, particularly at the C-5 and C-6 positions, are critical for optimizing biological activity.
In the pursuit of novel c-KIT inhibitors, functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold was reported for the first time, leading to the identification of potent inhibitors. nih.gov Specifically, a Suzuki cross-coupling reaction was used to introduce a 2-methyl-5-nitrophenyl group at this position. nih.gov
Research on 5,7-diaryl-3H-thiazolo[4,5-b]pyridin-2-ones and 2-oxo-7-aryl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acids has also demonstrated the importance of substituents on the pyridine ring. researchgate.net These compounds were synthesized via a [3+3]-cyclization of 4-amino-5H-thiazol-2-one with chalcones or arylidene pyruvic acids. researchgate.net
The following table showcases some thiazolo[4,5-b]pyridine derivatives with substitutions on the pyridine ring and their reported activities.
| Compound Type | C-5 Substituent | C-7 Substituent | Reported Activity |
| 5,7-diaryl-3H-thiazolo[4,5-b]pyridin-2-ones | Aryl | Aryl | Antimicrobial researchgate.net |
| 2-oxo-7-aryl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acids | Carboxylic acid | Aryl | Antimicrobial researchgate.net |
| Thiazolo[5,4-b]pyridine derivative | - | 2-methyl-5-aminophenyl | c-KIT inhibition nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analyses in Thiazolopyridine Research
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the structural properties of compounds with their biological activities. dmed.org.ua This approach is instrumental in drug design, enabling the prediction of the activity of new compounds and guiding the synthesis of more potent drug candidates. dmed.org.uaimist.ma
In the field of thiazolopyridine research, QSAR models have been developed to understand the factors influencing their antioxidant and enzyme inhibitory activities. dmed.org.ualpnu.ua These models use various molecular descriptors, including 2D, 3D, and physicochemical properties, to build statistically significant correlations. dmed.org.uaimist.ma For example, a study on 3H-thiazolo[4,5-b]pyridin-2-one derivatives used Genetic Algorithm-Multiple Linear Regression (GA-MLR) to develop QSAR models for their free radical scavenging activity. dmed.org.ua
Another study on thiazole (B1198619) derivatives as PIN1 inhibitors employed multiple linear regression (MLR), partial least squares (PLS), and artificial neural network (ANN) methods to build QSAR models. imist.ma The best model was achieved with the ANN, showing high predictive power. imist.ma
The following table summarizes the statistical parameters of a QSAR model developed for a series of thiazole derivatives.
| Method | R² | R²cv | R²test | MSE |
| MLR | 0.76 | 0.63 | 0.78 | 0.039 |
| ANN | 0.98 | 0.99 | 0.98 | 0.013 |
| Data from a QSAR study on thiazole derivatives as PIN1 inhibitors. imist.ma |
Rational Design Approaches for Modulating Biological Activity and Selectivity
Rational drug design involves the strategic design and synthesis of new molecules based on a deep understanding of the biological target and the principles of molecular interactions. nih.govnih.gov This approach aims to create compounds with high potency and selectivity, thereby maximizing therapeutic efficacy and minimizing off-target effects.
For thiazolo[5,4-b]pyridine derivatives, rational design has been successfully employed to develop potent and selective inhibitors of enzymes like epidermal growth factor receptor tyrosine kinase (EGFR-TK) and phosphoinositide 3-kinase (PI3K). nih.govnih.gov
In one study, a series of substituted thiazolo[5,4-b]pyridine analogues were rationally designed and synthesized as EGFR-TK inhibitors. nih.gov Molecular docking simulations were used to predict that these compounds would form essential interactions with the Cys797 residue in the enzyme's active site. nih.gov This led to the identification of compounds with remarkable potency against cancer cell lines. nih.gov
Similarly, novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed by splicing pharmacophores from known inhibitors. nih.gov This strategy resulted in compounds with potent PI3K inhibitory activity. nih.gov Docking studies revealed that the N-heterocyclic core of these compounds was crucial for binding to the kinase hinge region through hydrogen bond interactions. nih.gov
The design of a 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione derivative was based on a molecular hybridization approach, which combines structural features from different bioactive molecules to create a new hybrid compound with enhanced properties. actascientific.com
Bioisosteric Replacements within the Thiazolopyridine Scaffold
Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical or chemical properties, is a cornerstone of drug design. drughunter.com This strategy can lead to improved potency, selectivity, metabolic stability, and pharmacokinetic properties. drughunter.com In the context of the 7-chlorothiazolo[4,5-b]pyridin-2-amine scaffold, several bioisosteric modifications can be envisaged to modulate its biological profile.
The core thiazolopyridine system itself can be considered a bioisostere of other bicyclic heteroaromatic systems, such as purines or imidazo[4,5-b]pyridines, which are prevalent in biologically active molecules. mdpi.com For instance, the replacement of a carbon atom in a benzene (B151609) ring with a nitrogen atom to form a pyridine ring can significantly alter the electronic distribution and hydrogen bonding capacity of the molecule, thereby influencing its interaction with a biological target.
Within the thiazolopyridine core, specific bioisosteric replacements can be explored. For example, the thiazole ring, a five-membered heterocycle, could be replaced by other five-membered rings like oxazole, isoxazole, or pyrazole (B372694). Each of these changes would alter the electronic nature and hydrogen-bonding potential of the scaffold. Similarly, the pyridine ring could be exchanged for other six-membered nitrogen-containing heterocycles like pyrimidine (B1678525) or pyrazine. A study on triazolopyrimidine analogs showed that replacing the triazolopyrimidine core with a triazolo[1,5-a]pyridine resulted in a significant reduction in binding affinity, highlighting the critical role of the pyrimidine nitrogen in target interaction. nih.gov This underscores the importance of the nitrogen placement within the heterocyclic system for maintaining biological activity.
The chlorine atom at the 7-position is another key site for bioisosteric replacement. While halogens like chlorine can enhance binding through halogen bonding, they can also be metabolic liabilities. Replacing the chlorine with a trifluoromethyl (CF3) group, a common bioisostere for chlorine, can maintain or enhance lipophilicity and electronic effects while potentially improving metabolic stability. drughunter.com Alternatively, a cyano (-CN) group could be used as a polar, non-metabolizable bioisostere.
The 2-amino group is crucial for the biological activity of many kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase. While direct replacement might be detrimental, its modification falls under the strategic placement of functional groups.
Below is a table illustrating potential bioisosteric replacements within the this compound scaffold and their predicted impact based on established medicinal chemistry principles.
| Original Group | Position | Bioisosteric Replacement | Potential Impact on Properties |
| Thiazole Ring | - | Oxazole, Isoxazole, Pyrazole | Altered electronics and hydrogen bonding capacity |
| Pyridine Ring | - | Pyrimidine, Pyrazine | Modified basicity, solubility, and target interactions |
| Chlorine | 7 | -CF3, -CN, -CH3 | Modulated lipophilicity, electronic effects, and metabolic stability |
Strategic Placement of Functional Groups for Enhanced Target Interaction Profiles
The strategic addition of functional groups to the this compound core is a primary method for optimizing its interaction with a biological target, thereby enhancing its potency and selectivity. The nature, size, and position of these substituents play a critical role in defining the SAR.
The 2-amino group is a key anchor for hydrogen bonding. Acylation or alkylation of this amine can modulate its hydrogen-bonding capacity and introduce new interactions. For example, attaching a small alkyl group could enhance hydrophobic interactions, while adding a group with a distal polar function could probe for additional hydrogen bond donors or acceptors in the target's binding site.
Substitutions on the pyridine ring, if chemically accessible, could also significantly impact activity. The introduction of small alkyl or alkoxy groups can influence the electronics and lipophilicity of the scaffold. For example, in a series of pyridine derivatives, the presence and position of methoxy (B1213986) (-OCH3) groups were found to enhance antiproliferative activity. nih.gov
A common strategy for kinase inhibitors is to introduce a larger, often aromatic or heteroaromatic, substituent that can occupy a hydrophobic pocket adjacent to the ATP-binding site. This is frequently achieved by functionalizing the 2-amino group or by replacing the 7-chloro substituent via nucleophilic aromatic substitution. For instance, replacing the chlorine with an aniline (B41778) or a substituted aniline can lead to a significant increase in potency by forming additional interactions. Docking studies of 7-aryl-2-anilino-pyrrolopyrimidines, a related scaffold, suggested that a salt bridge formation between the aniline nitrogen and an aspartate residue in the kinase domain is crucial for activity. researchgate.net
The following table outlines the strategic placement of various functional groups and their potential effects on target interaction, with illustrative examples.
| Position of Substitution | Functional Group | Rationale for Enhanced Interaction | Illustrative Activity Trend |
| 2-Amino | Acyl (e.g., -C(O)CH3) | Modulates H-bond donation, potential for new interactions | May decrease or increase potency depending on target |
| 2-Amino | Aryl/Heteroaryl | Accesses hydrophobic pockets, pi-stacking interactions | Often leads to a significant increase in potency |
| 7-Position (replacing Cl) | Aniline (substituted) | Forms additional H-bonds and hydrophobic interactions | Potency highly dependent on aniline substitution pattern |
| 7-Position (replacing Cl) | Small alkyl/alkoxy | Fine-tunes lipophilicity and steric interactions | Modest changes in activity, useful for optimization |
| Pyridine Ring | Methyl, Methoxy | Alters electronic properties and solubility | Can enhance activity depending on the specific position |
In a study of isothiazolo[4,3-b]pyridines, modifications to the pyridine moiety led to the discovery of a derivative with a 3,4-dimethoxyphenyl residue that displayed low nanomolar GAK binding affinity and antiviral activity. nih.gov This highlights how strategic substitution on the pyridine-like ring can yield highly potent compounds. Furthermore, research on pyrazolothiazole and thiazolopyridine derivatives has shown that the nature of substituents can confer potent antimicrobial and anticancer activities. researchgate.netnih.gov
Mechanistic Investigations of Biological Activity: in Vitro Studies on 7 Chlorothiazolo 4,5 B Pyridin 2 Amine and Its Analogues
Enzyme Inhibition Studies and Mechanistic Insights
The thiazolo[4,5-b]pyridine (B1357651) scaffold and its analogues have emerged as a versatile platform in medicinal chemistry, demonstrating inhibitory activity against a range of critical biological targets. In vitro studies have provided mechanistic insights into how these compounds interact with various enzymes and receptors, revealing their potential in diverse therapeutic areas. The following sections detail the inhibitory mechanisms of 7-chlorothiazolo[4,5-b]pyridin-2-amine and its related analogues against several key protein targets.
The Phosphoinositide 3-Kinase (PI3K) family of enzymes is central to numerous cellular functions, including cell growth, proliferation, and survival, making them a prime target in cancer therapy. nih.gov Analogues of the thiazolopyridine structure have been investigated as inhibitors of PI3K isoforms. The class I PI3Ks comprise four isoforms (α, β, γ, δ), and the development of isoform-selective or pan-inhibitors is a key strategy in drug discovery. nih.govnih.gov
Research into related heterocyclic structures, such as 7-azaindazole derivatives, has yielded potent dual PI3K/mTOR inhibitors. researchgate.net For instance, the analogue FD274 demonstrated excellent inhibitory activity across multiple PI3K isoforms in vitro. researchgate.net This compound, N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide, showed nanomolar potency against PI3Kα, PI3Kγ, and PI3Kδ. researchgate.net The mechanism of these inhibitors often involves interaction with the ATP-binding pocket of the kinase domain, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) and thereby disrupting downstream signaling through pathways like Akt. nih.gov
Studies on different but related scaffolds like imidazo[1,2-a]pyridine (B132010) have also identified potent PI3Kα inhibitors, confirming that pyridine-based heterocyclic systems are effective pharmacophores for this target. nih.gov The development of these inhibitors often relies on structure-activity relationship (SAR) studies to optimize potency and selectivity for specific isoforms, such as the cancer-associated mutant PI3KαH1047R. nih.govresearchgate.net
Table 1: In Vitro Inhibitory Activity of PI3K Inhibitor Analogue (FD274)
| Target Isoform | IC₅₀ (nM) |
|---|---|
| PI3Kα | 0.65 |
| PI3Kγ | 0.65 |
| PI3Kδ | 0.42 |
| mTOR | 2.03 |
Data sourced from a study on 7-azaindazole derivatives. researchgate.net
Analogues based on the thiazolopyridine core have been identified as a novel class of antitubercular agents that act by inhibiting the ATPase activity of DNA Gyrase B (GyrB). nih.gov DNA Gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated target for antibacterial drugs. A pharmacophore-based search initially identified thiazolopyridine ureas as having potent activity against Mycobacterium tuberculosis (Mtb). nih.gov
The mechanism involves the binding of the thiazolopyridine compound to the ATP-binding site of the GyrB subunit, preventing the enzyme from carrying out its function. Structure-activity relationship studies revealed that modifications at the C-5 and C-6 positions of the thiazolopyridine ring were crucial for potency. nih.gov This optimization led to the discovery of compounds with half-maximal inhibitory concentrations (IC₅₀) against GyrB of less than 1 nM and minimum inhibitory concentrations (MIC) against whole Mtb cells of less than 0.1 μM. nih.gov
The binding mode was confirmed through the co-crystallization of representative compounds with the ParE subunit of Streptococcus pneumoniae topoisomerase IV, which shares homology with GyrB. nih.gov Furthermore, genetic mapping of Mtb strains resistant to these compounds confirmed that the mutations occurred in the gyrB gene, providing a definitive link between the compounds' antitubercular activity and the inhibition of DNA Gyrase B. nih.gov These inhibitors were found to be bactericidal in vitro. nih.gov
Table 2: Activity Profile of Thiazolopyridine Urea (B33335) Analogues
| Parameter | Value |
|---|---|
| GyrB IC₅₀ | ≤ 1 nM |
| Mtb MIC | ≤ 0.1 μM |
Data represents potent compounds from the thiazolopyridine urea series. nih.gov
Cholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) by the enzyme acetylcholinesterase (AChE). nih.gov This leads to an increased concentration and prolonged action of ACh at the synaptic cleft, which is the therapeutic basis for their use in conditions like Alzheimer's disease and myasthenia gravis. nih.govnih.gov Cholinesterase inhibitors are typically classified based on their interaction with the enzyme as reversible, pseudo-reversible, or irreversible. nih.govnih.gov The mechanism involves the inhibitor binding to the active site of the cholinesterase enzyme. nih.gov
While the inhibition of cholinesterase is a well-established pharmacological strategy, there is no specific information within the analyzed research linking this compound or its direct analogues to this particular mechanism.
The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary catalyst in the degradation of prostaglandins (B1171923) like PGE2. nih.gov By inhibiting 15-PGDH, the levels of PGE2 can be elevated, which has been shown to promote tissue repair and regeneration. nih.govnih.gov A high-throughput screening campaign identified a thieno[2,3-b]pyridine (B153569) derivative, SW033291, as a potent and selective inhibitor of 15-PGDH. nih.gov This class of compounds is structurally analogous to thiazolopyridines.
The mechanism of inhibition has been elucidated through structural studies. The thiopyridyl ring system of the inhibitor acts as a crucial anchor, fitting into a pocket lined by hydrophobic and other residues of the 15-PGDH enzyme. nih.gov This orientation positions other key features of the molecule to interact with the enzyme, leading to high-affinity binding. For example, SW033291 inhibits 15-PGDH with a high affinity, demonstrating a dissociation constant (Kᵢ) of 0.1 nM in vitro. nih.gov The synthesis of related scaffolds has also been explored, including a 5-chlorothiazolo[5,4-b]pyridine-2-thiol, indicating the relevance of the thiazolopyridine core to this target. nih.gov
Table 3: Inhibitory Activity of 15-PGDH Inhibitor Analogue
| Compound | Target | Kᵢ (in vitro) |
|---|---|---|
| SW033291 | 15-PGDH | 0.1 nM |
Data for the thieno[2,3-b]pyridine analogue SW033291. nih.gov
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a major role in cell proliferation and is frequently overexpressed or mutated in various cancers. nih.gov Thiazolo[4,5-d]pyrimidine (B1250722) analogues, which are structurally related to thiazolo[4,5-b]pyridines, have been synthesized and evaluated as novel inhibitors of EGFR tyrosine kinase. nih.gov
These compounds have demonstrated potent and selective inhibitory activity against EGFR. nih.gov The mechanism of action for such tyrosine kinase inhibitors (TKIs) typically involves competitive binding at the ATP-binding cleft within the intracellular kinase domain of the receptor. nih.gov This prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt/mTOR axis, ultimately leading to the inhibition of cellular proliferation and the induction of apoptosis in EGFR-dependent tumor cells. nih.govnih.gov In vitro studies confirmed that representative 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues effectively inhibited the proliferation of human tumor cell lines that overexpress EGFR. nih.gov
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of tumor growth, invasion, and metastasis when dysregulated. nih.gov Inhibition of the Met kinase is therefore a promising strategy in oncology. Small molecule inhibitors have been developed that target the ATP-binding site of Met kinase. nih.gov
While direct studies on this compound were not identified, research on related heterocyclic scaffolds has shown activity. For instance, 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives have been found to inhibit a range of kinases, and this scaffold is considered a potential basis for designing multitargeted kinase inhibitors. nih.gov Furthermore, another small molecule, E7050, was developed as a potent dual inhibitor of both c-Met and VEGFR-2. nih.gov In vitro, E7050 was shown to potently inhibit the proliferation of tumor cell lines that have an amplified c-met gene, confirming the efficacy of targeting this pathway. nih.gov This suggests that pyridine-based heterocyclic cores can serve as effective scaffolds for the development of Met kinase inhibitors. nih.govnih.gov
Other Kinase Inhibition Profiles
Analogues of this compound, particularly those based on the closely related imidazo[4,5-b]pyridine scaffold, have been investigated as potent kinase inhibitors. nih.gov These compounds have demonstrated the capacity to act as multitargeted kinase inhibitors. nih.gov For instance, the introduction of a 1-benzyl-1H-pyrazol-4-yl group at the C7 position of the imidazo[4,5-b]pyridine core resulted in a compound (7a) that inhibited a variety of kinases, including Aurora-A. nih.gov
Further optimization of this series led to the identification of dual inhibitors targeting Fms-like tyrosine kinase 3 (FLT3) and Aurora kinases. nih.gov One such compound, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e), was identified as a potent inhibitor of Aurora-A (Kd = 7.5 nM), Aurora-B (Kd = 48 nM), and FLT3 kinase (Kd = 6.2 nM). nih.govresearchgate.net This compound also showed potent activity against FLT3 mutants, such as FLT3-ITD (Kd = 38 nM) and FLT3(D835Y) (Kd = 14 nM), which are implicated in acute myeloid leukemia (AML). nih.govresearchgate.net Kinome profiling of these imidazo[4,5-b]pyridine-based derivatives suggests that the scaffold is a promising starting point for designing multitargeted kinase inhibitors. nih.gov
Table 1: Kinase Inhibition Profile of an Imidazo[4,5-b]pyridine Analogue (Compound 27e)
| Kinase Target | Kd (nM) |
|---|---|
| Aurora-A | 7.5 |
| Aurora-B | 48 |
| FLT3 | 6.2 |
| FLT3-ITD | 38 |
| FLT3(D835Y) | 14 |
Data sourced from studies on imidazo[4,5-b]pyridine-based kinase inhibitors. nih.gov
Receptor Binding and Modulation Assays
The P2Y1 receptor (P2Y1R) is a Gq protein-coupled receptor activated by adenosine-5'-diphosphate (ADP). nih.gov Its activation leads to the stimulation of phospholipase C (PLC), which in turn mediates the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov This signaling cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC). nih.gov
Antagonists targeting the P2Y1 receptor can interfere with this pathway. While direct studies on this compound are limited, research on related heterocyclic structures provides insight into potential mechanisms. Non-nucleotide antagonists have been developed that bind within the transmembrane helix pocket of the P2Y1R, acting as competitive inhibitors against ADP. nih.gov Computational studies suggest that derivatives can establish multiple interactions with residues in the binding site, distinct from other known antagonists. nih.gov The activation of P2Y1 receptors has been shown to inhibit NMDA-evoked noradrenaline release, a process that can be blocked by P2Y1 antagonists. nih.gov
The thiazolo[4,5-b]pyridine scaffold is a key component of molecules designed to modulate adenosine (B11128) receptors. The four subtypes of adenosine receptors (A1, A2A, A2B, and A3) are crucial targets in various therapeutic areas. mdpi.com Derivatives of 7-amino-thiazolo[5,4-d]pyrimidine, a related scaffold, have been synthesized and evaluated for their affinity at human adenosine receptor subtypes. researchgate.net These studies demonstrate that the affinity and selectivity towards the different receptor subtypes can be finely tuned by modifying substituents at various positions on the bicyclic scaffold. researchgate.net
A2A and A1 Receptor Antagonism: The A2A receptor, in particular, has been a focus for developing treatments for Parkinson's disease. nih.gov Antagonists can enhance postsynaptic responses to dopamine (B1211576). mdpi.com Simultaneously inhibiting the A1 receptor may facilitate dopamine release, suggesting that dual A1/A2A antagonists could be beneficial. mdpi.com Compounds with a pyrazolopyrimidine core, structurally related to thiazolopyridines, have been identified as potent dual A2A and A1 receptor antagonists. mdpi.com
A3 Receptor Partial Agonism: While many adenosine analogues act as full agonists or antagonists, some exhibit partial agonism. For the A3 receptor, certain xanthine (B1682287) derivatives have been designed to act as partial agonists. nih.gov For example, the adenosine derivative CCPA, a potent A1 agonist, was found to act as an antagonist at the human A3 receptor, demonstrating the potential for subtype-selective functional differences. nih.gov The development of partial agonists is of interest as they may offer a more modulated physiological response compared to full agonists. nih.gov
A2B Receptor Modulation: The 7-amino-thiazolo[5,4-d]pyrimidine series has also been evaluated through adenylyl cyclase activity assays for potency at the A2B receptor, confirming the scaffold's utility in developing modulators for this subtype as well. researchgate.net
Table 2: Adenosine Receptor Activity of a Thiazolo[2,3-a] nih.govmdpi.comnih.govtriazine Analogue (ZM241385)
| Receptor Subtype | Binding Characteristics |
|---|---|
| A2a | High-affinity antagonist binding observed in CHO cells and bovine striatum. nih.gov |
| A1 | No specific binding detected at relevant concentrations. nih.gov |
| A2b | No specific binding detected at relevant concentrations. nih.gov |
| A3 | No specific binding detected at relevant concentrations. nih.gov |
Data sourced from a study on a selective A2a antagonist radioligand. nih.gov
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a sensor for noxious stimuli, including heat and capsaicin (B1668287). nih.gov Its activation is linked to pain perception and chronic inflammatory pain conditions. nih.govnih.gov Consequently, TRPV1 antagonists are being investigated as potential analgesics. mdpi.com
In the development of dual TRPA1 and TRPV1 antagonists, hybrid molecules have been created utilizing various heterocyclic cores. mdpi.com The structure of these antagonists often includes a C-region where thiazole (B1198619) derivatives have been successfully incorporated. mdpi.com For example, analogues containing a 2-(trifluoromethyl or t-butyl)thiazole moiety have been explored for their TRPV1 antagonist activity. mdpi.com The mechanism of antagonism can involve blocking the ion channel pore or competing with agonists like capsaicin at the binding site, which involves key residues such as Arg557. nih.gov While full antagonists can block pain signaling, they have also been associated with side effects like hyperthermia, leading to interest in developing partial agonists or modulators. nih.gov
Vasopressin (VP) is a neuropeptide that exerts its effects through three main G protein-coupled receptors: V1a, V1b, and V2. nih.gov These receptors are involved in regulating blood pressure (V1a) and water balance (V2). nih.govnih.gov
V1a Receptor: The binding of vasopressin to the V1a receptor is highly dependent on the ligand's structural flexibility. nih.gov The C-terminal tail of VP, particularly the Pro7 residue, plays a role in modulating binding affinities and V1a/V2 selectivity. nih.gov Antagonists for the V1a receptor would need to disrupt these specific ligand-receptor interactions.
V2 Receptor: The V2 receptor is a validated target for treating water balance disorders, and its inhibitors (antagonists or inverse agonists) are used clinically. nih.gov Structural studies of the V2 receptor in complex with inverse agonists, such as the non-peptide Tolvaptan, reveal that these molecules bind deep within the orthosteric binding site. nih.gov This binding stabilizes an inactive conformation of the receptor, preventing the conformational changes required for G-protein coupling and subsequent signaling. nih.gov An antagonist based on the this compound scaffold would likely operate by a similar mechanism of stabilizing an inactive receptor state.
The thiazolopyridine and related imidazopyridine scaffolds are recognized for their potential to interact with a wide range of biological targets, often serving as a basis for multitargeted inhibitor design. nih.gov General profiling is crucial to understand both the intended activity and any potential off-target effects.
Kinome-wide profiling of imidazo[4,5-b]pyridine-based compounds revealed that they can inhibit a range of kinases beyond their primary targets. nih.gov For example, compound 7a, designed as an Aurora-A inhibitor, was found to interact with multiple other kinases, although with lower affinity. nih.gov This broad interaction profile highlights the scaffold's versatility. However, it also necessitates careful screening for off-target effects. For instance, some kinase inhibitors in this class were evaluated for their inhibitory activity against the hERG channel, a common off-target that can lead to cardiotoxicity. nih.gov The 1,2,4-triazole (B32235) analogue 27d showed significantly reduced affinity for hERG, demonstrating that structural modifications can mitigate unwanted off-target channel modulation. nih.gov
In Vitro Antiproliferative and Apoptosis Induction Mechanisms
The thiazolo[4,5-b]pyridine scaffold and its analogues have demonstrated significant in vitro antiproliferative activity across a diverse panel of human cancer cell lines. Research into these compounds reveals that their efficacy is highly dependent on the specific substitutions on the heterocyclic core.
Analogues such as thiazolo[5,4-b]pyridine (B1319707) derivatives have shown potent activity against cancer cells dependent on the c-KIT kinase, like the gastrointestinal stromal tumor cell line GIST-T1. Notably, certain derivatives exhibited antiproliferative activities comparable to or greater than the established drug imatinib. For instance, derivative 6r was identified as a potent c-KIT inhibitor that strongly suppresses the proliferation of GIST-T1 and HMC1.2 cancer cells. ptfarm.pl
Derivatives of the related imidazo[4,5-b]pyridine structure have also been evaluated. An unsubstituted N-methyl derivative, in particular, showed strong, dose-dependent antiproliferative effects against several cancer cell lines with IC₅₀ values in the low micromolar range. nih.gov Studies on cyano- and amidino-substituted imidazo[4,5-b]pyridines reported moderate to potent effects against a range of cancer cell lines, including chronic myeloid leukemia (K-562) and cervical carcinoma (HeLa), with IC₅₀ values ranging from 8.0 to 49.7 μM for the most active compound. consensus.app
Furthermore, hybrid molecules incorporating the pyridine (B92270) and thiazole moieties have been investigated. Pyridine-2,3-dihydrothiazole and pyridine-thiazolidin-4-one hybrids have shown antiproliferative activity against human breast carcinoma (MCF-7) and liver carcinoma (HepG2) cell lines. nanobioletters.com Similarly, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are bioisosteres of the thiazolopyridine core, were effective against the MCF-7 cell line. acs.org Other pyrimidine (B1678525) derivatives have shown inhibitory effects against ovarian cancer (SK-OV-3) and leukemia (K562) cell lines. dntb.gov.ua Sulfanilamide-1,2,3-triazole hybrids were noted for their activity against gastric adenocarcinoma (MGC-803) and MCF-7 cells. researchgate.net
The table below summarizes the antiproliferative activities of selected thiazolopyridine analogues and related heterocyclic compounds against various cancer cell lines.
| Compound Class/Derivative | Cell Line(s) | Activity (IC₅₀/GI₅₀ in µM) | Reference |
| Thiazolo[5,4-b]pyridine (Derivative 6r) | GIST-T1, HMC1.2 | GI₅₀ = 0.02 (GIST-T1), 1.15 (HMC1.2) | ptfarm.pl |
| Imidazo[4,5-b]pyridine (p-hydroxy deriv.) | Various | IC₅₀ = 1.45–4.25 | nih.gov |
| Imidazo[4,5-b]pyridine (Bromo-amidino) | K-562, HeLa, others | IC₅₀ = 8.0–49.7 | consensus.app |
| Pyridine-thiazolidinone (Hybrid 13a) | HepG2 | IC₅₀ = 9.5 µg/mL | nanobioletters.com |
| 4-Amino-thienopyrimidine (Compound 2) | MCF-7 | IC₅₀ = 0.013 | acs.org |
| Pyrimidine-5-carbonitrile | K562 | Showed notable activity as apoptosis inducers through PI3K/AKT axis inhibition. | dntb.gov.ua |
| Sulfanilamide-triazole (Hybrid 7c) | OVCAR-8 (Ovarian) | IC₅₀ = 0.54 | researchgate.net |
The antiproliferative effects of thiazolopyridine analogues are closely linked to their ability to induce programmed cell death, or apoptosis. This process is orchestrated through the modulation of complex cellular signaling pathways, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govmdpi.com
Key regulators of the intrinsic pathway include the B-cell lymphoma 2 (Bcl-2) family of proteins, which comprises both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). nih.gov Studies on related heterocyclic compounds show that they can trigger apoptosis by altering the balance of these proteins. For example, a pyridine-thiazolidinone hybrid was found to induce apoptosis in HepG2 cells by increasing the expression of the pro-apoptotic protein Bax while decreasing the level of the anti-apoptotic protein Bcl-2. nanobioletters.com Similarly, certain 4-thiazolidinone (B1220212) derivatives induce apoptosis by reducing the mitochondrial membrane potential, a key event in the intrinsic pathway, and modulating the expression of Bax, cytochrome C, and the tumor suppressor protein p53. google.com
Both the intrinsic and extrinsic pathways converge on a cascade of cysteine-aspartic proteases known as caspases. nih.gov Activation of initiator caspases (like caspase-8 and -9) leads to the activation of executioner caspases (like caspase-3 and -7), which then cleave cellular substrates to execute cell death. mdpi.com The aforementioned pyridine-thiazolidinone hybrid was shown to increase levels of caspase-3 in treated cells. nanobioletters.com Other 4-thiazolidinone derivatives were found to activate a range of caspases, including caspases 7, 8, 9, and 10, indicating the involvement of both apoptotic pathways. google.com The thiazolo[5,4-b]pyridine derivative 6r has also been confirmed to induce apoptosis as part of its mechanism for suppressing cancer cell proliferation. ptfarm.pl
In addition to inducing apoptosis, this compound analogues can exert their antiproliferative effects by interfering with the normal progression of the cell cycle. Instead of advancing the S phase, research indicates these compounds typically cause cell cycle arrest at specific checkpoints, preventing cancer cells from dividing and proliferating.
Furthermore, investigations into pyridine-thiazolidinone hybrids revealed that the most potent dual CDK2/GSK3β inhibitor from the series caused cell cycle arrest in the G1 phase. nanobioletters.com Similarly, certain 7-chloro-4-aminoquinoline-benzimidazole hybrids, which share structural motifs, were effective in suppressing cell cycle progression in leukemia and lymphoma cells. researchgate.net This collective evidence points towards cell cycle arrest, primarily in the G1 or G2/M phases, as a key antiproliferative mechanism for this class of compounds, rather than S phase advancement.
In Vitro Antimicrobial and Antiviral Mechanistic Studies
Analogues and derivatives of the thiazolopyridine scaffold have been evaluated for their antimicrobial properties, demonstrating a spectrum of activity against various pathogens, including protozoa, bacteria, and fungi.
Of particular note, thiazolide derivatives, which are structurally related to the core compound, have shown efficacy against the protozoan parasite Cryptosporidium parvum. In in vitro studies using HCT-8 cells, halogeno-thiazolide derivatives were identified as valuable nitro-free alternatives to the standard treatment, nitazoxanide, for inhibiting the development of C. parvum. nih.gov
The antibacterial and antifungal potential of thiazolo[4,5-b]pyridine derivatives has also been explored. One study screened a series of these compounds and found that 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid exhibited the highest activity against the fungal pathogen Candida albicans, with a minimal inhibitory concentration (MIC) of 12.5 μg/mL. consensus.app The same study noted that other derivatives showed synergistic activity with the antibiotic amoxicillin (B794) against multidrug-resistant clinical isolates of Klebsiella pneumonie and Staphylococcus haemolyticus. consensus.appnih.gov A naturally occurring thiazolo[5,4-b]pyridine alkaloid, janthinedine A, was isolated from an endophytic fungus, though it did not show significant antimicrobial activity itself; however, co-isolates demonstrated weak to moderate antifungal activity against Alternaria fragriae. nih.gov Other research on thiazolo[4,5-b]pyridin-5-ones showed moderate antibacterial activity, with the best results observed for compounds inhibiting E. coli MurB enzyme, and antifungal activity likely stemming from the inhibition of 14α-lanosterol demethylase. nih.gov
The table below summarizes the antimicrobial activity of selected thiazolopyridine analogues and related compounds.
| Compound Class/Derivative | Target Microorganism(s) | Activity/Finding | Reference |
| Halogeno-thiazolides | Cryptosporidium parvum | Inhibited in vitro development; valuable nitro-free alternatives to nitazoxanide. | nih.gov |
| Thiazolo[4,5-b]pyridine deriv. | Candida albicans | MIC of 12.5 μg/mL for the most active compound. | consensus.app |
| Thiazolo[4,5-b]pyridine deriv. | K. pneumonie, S. haemolyticus (multidrug-resistant) | Exhibited synergistic activity with amoxicillin. | consensus.appnih.gov |
| Thiazolo[5,4-b]pyridine alkaloid | Bacteria and Fungi | Did not show significant activity. | nih.gov |
| Thiazolo[4,5-b]pyridin-5-ones | Bacteria and Fungi | Moderate activity; potential inhibition of MurB and 14α-lanosterol demethylase. | nih.gov |
Derivatives of the thiazolopyridine scaffold have been investigated for their antiviral properties, with studies revealing activity against a range of DNA and RNA viruses. The mechanism of action often involves targeting specific viral enzymes or processes essential for replication.
A study on thiazolo[4,5-d]pyrimidine derivatives found they were active against Hepatitis C Virus (HCV) replication in vitro. ptfarm.plmdpi.com These purine (B94841) analogues are thought to function as antagonists that interfere with viral nucleic acid production, thereby halting cell replication. ptfarm.pl However, the same series of compounds was found to be inactive against other screened viruses, including Influenza A and B and various herpesviruses. ptfarm.pl
In contrast, other research has identified thiazolopyridine analogues with significant anti-influenza activity. A patent describes a compound, (5-chloro-thiazolo[5,4-b]pyridin-2-ylthio)acetonitrile, which demonstrated significant activity specifically against the Influenza B-Mass strain. researchgate.net
Regarding herpesviruses, while the thiazolo[4,5-d]pyrimidine series mentioned above lacked activity ptfarm.pl, other related structures have shown promise. A different thiazolo[4,5-d]pyrimidine derivative displayed significant in vitro activity against human cytomegalovirus (HCMV), a member of the herpesvirus family. mdpi.com Furthermore, a related benzothiazole (B30560) compound, 3-amino-6-chlorothiazolo[2,3-b]benzothiazolium chloride, showed activity against Herpes simplex virus (HSV), which is closely related to HHV-1. researchgate.net Pyrazolopyridine derivatives, another class of related heterocycles, have also been shown to inhibit the HSV-1 replicative cycle, with some compounds affecting viral adsorption.
It is important to note that not all derivatives show broad-spectrum antiviral effects. A novel series of imidazo[4,5-b]pyridines, for example, was evaluated against a wide panel of viruses but did not exhibit any significant antiviral activity. nih.gov This highlights the high degree of structural specificity required for antiviral efficacy.
In Vitro Anti-inflammatory Mechanistic Pathways
The anti-inflammatory effects of various heterocyclic compounds, including those structurally related to this compound, have been investigated through their interaction with key inflammatory mediators.
Modulation of Prostaglandin (B15479496) E2 (PGE2) Levels
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, and its synthesis is a critical target for anti-inflammatory therapies. The biosynthesis of PGE2 involves the conversion of arachidonic acid by cyclooxygenase (COX) enzymes to prostaglandin H2 (PGH2), which is then isomerized to PGE2 by prostaglandin E synthases (PGES).
Studies on various aminothiazole derivatives have demonstrated their potential to inhibit PGE2 production. For instance, certain aminothiazoles have been identified as novel inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme crucial for PGE2 synthesis during inflammatory responses. nih.gov In vitro experiments using human gingival fibroblasts have shown that specific aminothiazole compounds, such as TH-848 and TH-644, can effectively inhibit PGE2 production. nih.gov This inhibition of PGE2 synthesis by aminothiazole derivatives suggests a potential mechanism for their anti-inflammatory effects, which may be relevant to this compound.
Furthermore, research on pyridylpyrazole derivatives has also highlighted the inhibition of LPS-induced PGE2 production in murine RAW 264.7 macrophages as a key anti-inflammatory mechanism. nih.gov Compounds 1f and 1m from this class showed significant dose-dependent inhibition of PGE2, with IC50 values of 7.6 µM and 1.1 µM, respectively. nih.gov This activity was linked to the inhibition of COX-2 protein expression. nih.gov
The table below summarizes the inhibitory effects of selected pyridylpyrazole derivatives on PGE2 production.
| Compound | Concentration (µM) | Inhibition of PGE2 Production (%) | IC50 (µM) |
| 1f | 5 | 37.4 | 7.6 |
| 10 | 65.4 | ||
| 1m | 2.5 | 67 | 1.1 |
| 10 | 84.9 | ||
| Data derived from studies on pyridylpyrazole derivatives in LPS-stimulated RAW 264.7 macrophages. nih.gov |
Immunomodulatory Activity (e.g., Lymphocyte Proliferation)
While direct data on the effect of this compound on lymphocyte proliferation is not available, studies on other heterocyclic compounds provide a framework for how such molecules might interact with the immune system. For example, the anti-inflammatory activity of certain pyrimidine derivatives has been evaluated, showing significant effects compared to standard drugs like acetylsalicylic acid. nih.gov Specifically, phthalimide (B116566) derivatives of pyrimidines exhibited notable anti-inflammatory and cytotoxic effects on neoplastic cells. nih.gov
The assessment of lymphocyte proliferation is a critical step in evaluating the immunomodulatory properties of any new compound. This would typically involve culturing peripheral blood mononuclear cells (PBMCs) with the test compound in the presence of a stimulant and measuring the subsequent proliferation.
Computational Chemistry and Molecular Modeling in Thiazolo 4,5 B Pyridin 2 Amine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding mechanisms of thiazolo[4,5-b]pyridin-2-amine (B175906) derivatives.
Elucidation of Binding Modes and Key Residue Interactions (e.g., Hydrogen Bonding, π-π Interactions)
Molecular docking studies have been pivotal in elucidating the binding modes of thiazolo[4,5-b]pyridine (B1357651) derivatives within the active sites of various protein targets, particularly kinases. For instance, in the study of thiazolo[5,4-b]pyridine (B1319707) derivatives as phosphoinositide 3-kinase (PI3K) inhibitors, docking analysis revealed that the 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits snugly into the ATP binding pocket of the PI3Kα kinase. nih.govmdpi.com Key interactions identified include a hydrogen bond with the backbone of Val851 in the hinge region and a water-mediated bridge with Tyr836 and Asp810. nih.govmdpi.com Furthermore, a crucial hydrogen bond was observed between the sulfonamide group of a potent inhibitor and the side chain of Lys802, highlighting the importance of this interaction for binding affinity. nih.govmdpi.com
Similarly, in the context of c-KIT inhibitors, molecular docking of thiazolo[5,4-b]pyridine derivatives has shown that the 4-nitrogen of the thiazolo[5,4-b]pyridine core can act as a hinge-binding motif. nih.gov In other kinase targets like ITK, the 1-nitrogen and the 2-amino group of the scaffold are predicted to form hydrogen bonds with the kinase hinge region. nih.gov For a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives targeting cyclin-dependent kinases 4 and 6 (CDK4/6), the pyrimidine (B1678525) ring's N1 and N3 atoms are expected to form hydrogen bonds with the hinge region's Val residue, a critical interaction for ATP mimetic kinase inhibitors. acs.org
The following table summarizes key residue interactions for thiazolopyridine derivatives with their respective protein targets as identified through molecular docking studies.
| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |
| Thiazolo[5,4-b]pyridine derivatives | PI3Kα | Val851, Tyr836, Asp810, Lys802 | Hydrogen Bonding, Water Bridge |
| Thiazolo[5,4-b]pyridine derivatives | c-KIT | Hinge Region Residues | Hydrogen Bonding |
| Thiazolo[5,4-b]pyridine derivatives | ITK | Hinge Region Residues | Hydrogen Bonding |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4/6 | Hinge Region Valine | Hydrogen Bonding |
Prediction of Binding Affinities and Potencies (IC50, Ki)
Molecular docking is not only used to predict binding modes but also to estimate the binding affinity of a ligand for its target. This is often correlated with experimental values such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). youtube.com A good correlation between the predicted binding energy (docking score) and the experimental IC50 values can validate the docking protocol and provide a reliable model for predicting the potency of newly designed compounds. researchgate.net
For example, in the development of thiazolo[5,4-b]pyridine derivatives as EGFR-TK inhibitors, a lead compound, N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide , demonstrated remarkable potency with IC50 values of 0.010 μM, 0.08 μM, and 0.82 μM against HCC827, NCI-H1975, and A-549 cancer cell lines, respectively. nih.gov Molecular docking simulations supported these findings by showing essential interactions with the EGFR kinase domain. nih.gov
Another study on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors identified a compound with an IC50 of 4.77 μM against a resistant mutant. nih.govmdpi.com The table below presents experimentally determined IC50 values for representative thiazolopyridine derivatives, which are often rationalized and predicted using molecular docking.
| Compound Derivative | Target | IC50 (nM) |
| Thiazolo[5,4-b]pyridine 19a | PI3Kα | 3.6 |
| Thiazolo[5,4-b]pyridine 19a | PI3Kβ | 34 |
| Thiazolo[5,4-b]pyridine 19a | PI3Kγ | 1.6 |
| Thiazolo[5,4-b]pyridine 19a | PI3Kδ | 2.9 |
| Thiazolo[5,4-b]pyridine 19d | PI3Kα | 53 |
| Thiazolo[5,4-b]pyridine 19e | PI3Kα | 501 |
| Thiazolo[5,4-b]pyridine 19f | PI3Kα | 4.0 |
| Data sourced from a study on novel thiazolo[5,4-b]pyridine derivatives as potent phosphoinositide 3-kinase inhibitors. nih.govmdpi.com |
Homology Modeling for Target Structure Prediction and Refinement
In many instances, the experimental three-dimensional structure of a protein target is not available. In such cases, homology modeling can be employed to build a theoretical model of the protein's structure based on its amino acid sequence and the experimentally determined structure of a homologous protein (the template). nih.gov This computational technique is a cornerstone of rational drug design when experimental structures are lacking. nih.gov
The process involves identifying suitable templates, aligning the target sequence with the template structure, building the model, and then refining and validating the model. nih.gov The quality of the resulting homology model is highly dependent on the sequence identity between the target and the template. Once a reliable model is generated, it can be used for molecular docking studies to investigate the binding of ligands like 7-Chlorothiazolo[4,5-b]pyridin-2-amine and its analogs, thereby guiding the design of new inhibitors. nih.gov
Advanced Simulation Techniques
While molecular docking provides a static picture of the ligand-protein interaction, advanced simulation techniques offer a dynamic view, accounting for the flexibility of both the ligand and the protein.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Complex Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govudel.edu In the context of drug discovery, MD simulations are applied to protein-ligand complexes to assess their stability and to explore the conformational landscape of the ligand in the binding site. frontiersin.orgresearchgate.net By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe the dynamic behavior of the ligand-protein interactions, including the formation and breaking of hydrogen bonds and changes in hydrophobic contacts. frontiersin.orgresearchgate.net This provides a more realistic and detailed understanding of the binding event than static docking poses. nih.govudel.edu The stability of a protein-drug complex during an MD simulation is a good indicator of a favorable binding mode. nih.govudel.edu
Free Energy Perturbation (FEP) Calculations for Relative Binding Energies
Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common protein target. nih.gov FEP simulations involve "alchemically" transforming one ligand into another in both the solvated state and when bound to the protein. The difference in the free energy of these transformations provides a highly accurate prediction of the change in binding affinity. nih.gov Recent advances have made FEP methods faster and more accurate, making them an attractive tool for prioritizing synthetically challenging molecules. nih.gov While computationally intensive, FEP calculations can provide valuable quantitative predictions to guide lead optimization efforts in drug discovery programs involving scaffolds like thiazolo[4,5-b]pyridin-2-amine. nih.gov
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel bioactive molecules from large chemical libraries. nih.govnih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.gov
The process begins with the identification of a set of known active ligands for a particular target. These molecules are conformationally analyzed and aligned to deduce a common set of chemical features responsible for their biological activity. This consensus pharmacophore model then serves as a 3D query for virtual screening. nih.govnih.gov Large databases of chemical compounds, such as the ZINC database or the National Cancer Institute (NCI) database, are computationally filtered to identify molecules that match the pharmacophore model. nih.gov The geometric fit of a molecule to the pharmacophore is often quantified by a "fit score," with higher scores indicating a better match. nih.gov
For the thiazolo[4,5-b]pyridin-2-amine scaffold, a pharmacophore model might include features such as a hydrogen bond donor from the 2-amino group, a hydrogen bond acceptor from the pyridine (B92270) nitrogen, and a hydrophobic/aromatic feature from the fused ring system. The 7-chloro substituent would also contribute to the electronic and steric profile of the hydrophobic feature. Hits identified through this virtual screening process are then prioritized for further investigation, including molecular docking studies and eventual synthesis and biological testing. This approach significantly narrows down the number of compounds to be synthesized, saving time and resources. nih.gov
Table 1: Illustrative Results from a Pharmacophore-Based Virtual Screening
| Hit Compound ID | Database Source | Fit Score | Key Pharmacophore Features Matched |
| ZINC12345678 | ZINC | 98.5 | H-Bond Donor, H-Bond Acceptor, Aromatic Ring |
| NCI987654 | NCI | 95.2 | H-Bond Donor, H-Bond Acceptor, Hydrophobic |
| CHEM112233 | ChemBridge | 92.1 | H-Bond Donor, Aromatic Ring, Halogen Feature |
| VENDOR4567 | Enamine | 89.7 | H-Bond Donor, H-Bond Acceptor, Aromatic Ring |
| This table is illustrative and presents hypothetical data for conceptual understanding of virtual screening results. |
Theoretical Chemistry Approaches to Reaction Mechanisms and Thermodynamics
The synthesis of the thiazolo[4,5-b]pyridine core often involves cyclization reactions, such as the Friedländer annulation or Thorpe-Ziegler type reactions. researchgate.netnih.gov For instance, the synthesis might proceed via the reaction of a substituted 2-aminothiazole (B372263) with a 1,3-dielectrophile. dmed.org.ua DFT calculations can be employed to model this process step-by-step. By calculating the Gibbs free energies (ΔG) of reactants, transition states, and products, chemists can predict the spontaneity and feasibility of a proposed synthetic route under specific conditions. mdpi.com
Furthermore, these calculations help in understanding the regioselectivity of reactions. For example, in the synthesis of substituted thiazolo[4,5-b]pyridines, different isomers can be formed. DFT can predict which isomer is thermodynamically more stable by comparing their calculated energies. nih.gov This information is invaluable for optimizing reaction conditions to favor the formation of the desired product, such as this compound.
Table 2: Example of Calculated Thermodynamic Data for a Key Synthetic Step
| Reaction Step | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | ΔG (kcal/mol) |
| Cyclization | 2-amino-4-chloropyridine-3-thiol + Reagent X | +25.3 | Thiazolo[4,5-b]pyridine intermediate | -15.8 |
| This table contains representative theoretical data to illustrate the application of DFT in analyzing reaction thermodynamics. Actual values would be specific to the exact reaction pathway studied. |
In Silico Prediction of Molecular Descriptors and Pharmacokinetic Relevant Properties (e.g., GI absorption, bioavailability)
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic profile of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). capes.gov.brnih.gov In silico tools are widely used to predict these properties from a molecule's structure, allowing for the early identification and filtering of candidates with poor drug-like characteristics. ri.senih.gov
For this compound, a range of molecular descriptors can be calculated that are relevant to its pharmacokinetic behavior. These descriptors include molecular weight (MW), the logarithm of the octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five to assess "drug-likeness."
Based on these fundamental descriptors, more complex ADME properties can be predicted. For example, models can estimate the percentage of human intestinal absorption (%HIA), permeability across Caco-2 cell monolayers (a model for the intestinal barrier), and blood-brain barrier (BBB) penetration. mdpi.com Predicting these properties helps in prioritizing compounds that are likely to have good oral bioavailability and reach their intended target in the body.
Table 3: Predicted Molecular and Pharmacokinetic Properties for this compound
| Property | Predicted Value | Significance |
| Molecular Descriptors | ||
| Molecular Formula | C₆H₄ClN₃S | Basic identity |
| Molecular Weight ( g/mol ) | 185.63 | Influences absorption and distribution |
| LogP (o/w) | 1.85 | Measures lipophilicity; affects absorption and permeability |
| Topological Polar Surface Area (Ų) | 78.5 | Influences membrane permeability and solubility |
| Hydrogen Bond Donors | 1 (amine group) | Affects solubility and target binding |
| Hydrogen Bond Acceptors | 3 (thiazole N, pyridine N) | Affects solubility and target binding |
| Pharmacokinetic Properties | ||
| Human Intestinal Absorption (%) | > 90% | High likelihood of being well-absorbed from the gut |
| Caco-2 Permeability (logPapp) | Moderate to High | Indicates good potential for passive diffusion across the intestinal wall |
| Oral Bioavailability | Good | Likelihood of reaching systemic circulation after oral administration |
| The values in this table are predictive estimates based on computational models and general chemical principles for this class of compounds. |
Analytical and Spectroscopic Characterization Methodologies for Thiazolo 4,5 B Pyridin 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including thiazolo[4,5-b]pyridine (B1357651) derivatives. It provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the molecular structure of thiazolo[4,5-b]pyridine derivatives.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 7-Chlorothiazolo[4,5-b]pyridin-2-amine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the amine (-NH₂) protons. The chemical shifts (δ) of the pyridine ring protons are influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine substituent. The multiplicity (singlet, doublet, etc.) of these signals reveals the coupling between adjacent protons, helping to establish their relative positions on the ring.
¹³C NMR: This method detects the carbon atoms in a molecule, providing information about the number of non-equivalent carbons and their electronic environment. In the ¹³C NMR spectrum of this compound, distinct resonances would be observed for each carbon atom in the fused ring system. The chemical shifts of the carbons are characteristic of their hybridization state (sp²) and their proximity to heteroatoms (N, S, Cl), aiding in the complete assignment of the carbon skeleton.
| Technique | Information Obtained | Application to this compound |
| ¹H NMR | Number and type of protons, chemical environment, proton-proton coupling. | Identifies pyridine and amine protons, confirms substitution pattern. |
| ¹³C NMR | Number and type of carbon atoms, chemical environment. | Confirms the carbon framework of the fused heterocyclic system. |
While 1D NMR provides essential data, 2D NMR experiments are often necessary for the complete and unambiguous assignment of complex structures.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, showing which protons are spin-coupled to each other. It is particularly useful for tracing the connectivity of protons within the pyridine ring of thiazolo[4,5-b]pyridine derivatives.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a clear map of ¹H-¹³C one-bond correlations, simplifying the assignment of the carbon spectrum.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with very high accuracy. nih.govmdpi.com Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. nih.gov This high precision allows for the calculation of a unique elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₆H₄ClN₃S, by matching the experimentally measured accurate mass with the theoretically calculated mass. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a quantitative technique that determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. For this compound, elemental analysis would provide the mass percentages of C, H, N, and S. When these results are in close agreement with the calculated values, and combined with HRMS data, they provide definitive confirmation of the compound's molecular formula.
| Technique | Parameter Measured | Information Provided |
| HRMS | Accurate mass-to-charge (m/z) ratio | Unambiguous molecular formula |
| Elemental Analysis | Percentage of C, H, N, S | Empirical formula |
X-ray Crystallography for Solid-State Structure Determination and Binding Site Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a thiazolo[4,5-b]pyridine derivative, it is possible to determine the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles. nih.gov This technique provides an unambiguous confirmation of the molecular structure and connectivity. Furthermore, X-ray crystallography can reveal detailed information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. In the context of drug design or materials science, this technique is also crucial for analyzing how these molecules bind to biological targets or self-assemble in the solid state. mdpi.comnih.gov
UV-Vis Spectroscopy for Electronic Transitions and Complexation Studies
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For conjugated systems like thiazolo[4,5-b]pyridines, the spectra typically show absorption bands corresponding to π→π* and n→π* electronic transitions. mdpi.com The position (λmax) and intensity (molar absorptivity) of these absorption bands are characteristic of the molecule's electronic structure. UV-Vis spectroscopy can also be used to study complexation. Changes in the absorption spectrum, such as a shift in λmax or a change in absorbance, upon the addition of a metal ion or another molecule can indicate the formation of a complex and provide information about the binding interactions. mdpi.com
Future Directions and Broader Research Implications of Thiazolo 4,5 B Pyridin 2 Amine Research
Exploration of Novel Synthetic Pathways and Sustainable Chemical Synthesis
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Research into thiazolopyridine synthesis has evolved from traditional multi-step processes to more innovative and sustainable approaches. researchgate.net Novel strategies focus on minimizing waste, reducing energy consumption, and utilizing safer reagents.
Key advancements in this area include:
Multicomponent Reactions (MCRs): These reactions, such as domino and cascade sequences, allow for the synthesis of complex thiazolopyridine derivatives in a single pot by combining three or more reactants. researchgate.net This approach significantly improves efficiency and reduces the need for isolating intermediates.
Green Catalysis: The use of eco-friendly catalysts is a major trend. For instance, a recyclable cross-linked chitosan (B1678972) hydrogel has been employed as a green biocatalyst for synthesizing thiazole (B1198619) derivatives under ultrasonic irradiation, offering high yields and reusability. mdpi.com Similarly, ionic liquids have been used as catalysts in the efficient synthesis of related thiazolopyrimidine systems. ijnc.ir
Single-Step Syntheses: For specific scaffolds, single-step processes have been developed. A notable example is the reaction of commercially available 4,6-dichloro-5-aminopyrimidine with isothiocyanates to produce 2-amino-7-chlorothiazolo[5,4-d]pyrimidines in good to excellent yields under mild conditions. nih.gov
These modern synthetic strategies represent a significant shift towards more sustainable chemical manufacturing, a critical consideration for the large-scale production of thiazolopyridine-based compounds.
Table 1: Comparison of Synthetic Methodologies for Thiazolopyridine and Related Scaffolds
| Methodology | Key Features | Advantages | Example Scaffold | Citations |
| Multicomponent Reactions | Domino/cascade reactions; one-pot synthesis. | High efficiency, reduced waste, atom economy. | Thiazolo[3,2‐a]pyridine | researchgate.net |
| Green Catalysis | Use of biocatalysts (e.g., chitosan hydrogel) or ionic liquids. | Eco-friendly, catalyst reusability, mild conditions. | Thiazole derivatives, Thiazolopyrimidines | mdpi.comijnc.ir |
| Single-Step Synthesis | Direct formation of the core structure from available precursors. | Simplicity, high yields, mild reaction conditions. | 2-amino-7-chlorothiazolo[5,4-d]pyrimidine | nih.gov |
| Microwave/Ultrasound | Use of alternative energy sources. | Reduced reaction times, increased yields. | Thiazole derivatives | mdpi.com |
Advancements in Multi-Targeted Ligand Design Based on the Thiazolopyridine Scaffold
The traditional "one-drug, one-target" paradigm is often insufficient for treating complex multifactorial diseases like cancer. eurekaselect.com This has spurred the development of multi-targeted ligands, single molecules designed to interact with multiple biological targets simultaneously. The thiazolopyridine scaffold is exceptionally well-suited for this purpose due to its ability to be functionalized at multiple positions, providing a wide spectrum of biological activities. nih.govresearchgate.net
Thiazolopyridine derivatives have been identified as inhibitors of numerous proteins implicated in disease, particularly in oncology. nih.gov Research has shown their activity against:
Epidermal Growth Factor Receptor (EGFR) tyrosine kinases
Signal Transducer and Activator of Transcription 3 (STAT3)
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
Deubiquitinating enzymes (DUBs)
A notable example is the thiazolopyridine AV25R, which demonstrated selective anti-proliferative effects in a B-acute leukemia cell line. nih.gov Further investigation revealed that AV25R modulates multiple cancer-related signaling pathways, including the VEGFA-VEGFR2 and EGF/EGFR pathways, highlighting its multi-targeted potential. nih.gov The design of such molecules leverages the core scaffold to create compounds that can disrupt disease networks at several points, potentially leading to improved efficacy and reduced chances of drug resistance.
Table 2: Selected Biological Targets of the Thiazolopyridine Scaffold
| Target Class | Specific Example(s) | Associated Disease Area | Citations |
| Kinases | EGFR, IRAK4 | Cancer, Inflammation | nih.gov |
| Transcription Factors | STAT3 | Cancer | nih.gov |
| Signaling Pathways | VEGFA-VEGFR2, PI3K/Akt | Cancer | nih.govnih.gov |
| Enzymes | Deubiquitinating enzymes (DUBs) | Cancer | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. nih.govresearchgate.netmdpi.com These computational tools can analyze vast datasets to identify promising drug candidates, predict their biological activities, and optimize their properties, significantly reducing the time and cost of development. nih.gov
In the context of thiazolopyridine research, AI and ML can be applied in several key areas:
Virtual High-Throughput Screening (vHTS): ML models can screen massive virtual libraries of thiazolopyridine derivatives to identify molecules most likely to be active against a specific biological target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For scaffolds related to thiazolopyridine, ML-based QSAR models have been successfully developed. For instance, a 2D-QSAR model for thiazolino 2-pyridone amide derivatives showed good predictive power (R² = 0.637). jchemlett.com In another study on 1,2,4-triazolo[1,5-a]pyrimidine analogs, a Support Vector Regressor (SVR) model demonstrated strong performance in predicting antimalarial activity (R² = 0.67). mdpi.com
De Novo Drug Design: Generative AI models can design entirely new thiazolopyridine-based molecules with desired properties from scratch, exploring chemical space beyond existing libraries. mdpi.com
ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to prioritize candidates with better drug-like profiles early in the discovery process. researchgate.net
Table 3: Application of AI/ML in Thiazolopyridine-Related Research
| AI/ML Technique | Application | Example Finding/Metric | Citations |
| 2D-QSAR | Predict inhibitory activity | Statistically significant model with R² = 0.637 | jchemlett.com |
| SVR, RFR, kNN | Model pIC₅₀ of inhibitors | SVR model achieved R² = 0.67 and was most robust | mdpi.com |
| Molecular Docking | Predict binding modes at target site | Identified key interacting residues (e.g., Glu154, Phe151) | jchemlett.com |
| Deep Learning | Automated feature extraction from molecular structures | Can outperform classical ML methods that rely on handcrafted descriptors | mdpi.com |
Potential Applications as Chemical Probes for Elucidating Biological Pathways
Beyond their therapeutic potential, thiazolopyridine derivatives serve as valuable chemical probes for exploring and understanding complex biological systems. evitachem.com A chemical probe is a small molecule designed to selectively interact with a specific target, allowing researchers to interrogate its function within a cell or organism.
The thiazolopyridine scaffold has given rise to potent and selective molecules ideal for this purpose. The compound AV25R, for example, was used to uncover the molecular mechanisms of its anti-cancer effects. nih.gov By treating leukemia cells with AV25R and performing gene expression analysis, researchers identified significantly regulated cancer-related pathways, including the VEGFA-VEGFR2 signaling pathway and pathways related to the ciliary landscape. nih.gov This demonstrates how a thiazolopyridine derivative can be used to map cellular responses and identify novel therapeutic vulnerabilities.
In a different application, a naphthol–bisthiazolopyridine hybrid was synthesized to act as a chemosensor. researchgate.net This molecule was able to selectively detect specific metal ions (Ag⁺) and anions (CN⁻) through distinct changes in color and fluorescence, showcasing the potential of this scaffold in developing tools for analytical chemistry and diagnostics. researchgate.net
Contribution to the Development of New Materials with Tailored Properties (e.g., Conductivity, Fluorescence)
The utility of the thiazolopyridine framework extends beyond biological applications into the realm of materials science. tandfonline.com The unique electronic properties of this heterocyclic system make it an attractive building block for creating new materials with tailored optical and electronic characteristics, such as conductivity and fluorescence. researchgate.net
Research has focused on incorporating these scaffolds into materials for the photonics and optoelectronics industry. rsc.org A study on derivatives of the related thiazolo[5,4-d]thiazole (B1587360) core revealed that their photophysical properties are highly dependent on their solid-state crystal packing. By modifying chemical substituents, researchers could control the intermolecular interactions and, consequently, the fluorescence emission of the resulting crystals. rsc.org This work produced a series of materials that fluoresced across the visible spectrum, from blue to orange-red.
Crucially, this structure-property relationship was leveraged to create crystalline blends capable of phosphor-converted color-tuning and white-light emission. rsc.org Such findings present a strong case for the adoption of thiazole-based heterocyclic materials in the development of cost-effective and efficient solid-state devices, including LEDs and optical sensors. The versatility of the thiazolopyridine scaffold suggests similar potential for creating novel semiconducting and photographic materials. tandfonline.com
Q & A
Basic Research Questions
Q. What are the optimal catalytic systems for synthesizing 7-Chlorothiazolo[4,5-b]pyridin-2-amine via direct C-H functionalization?
- Methodological Answer : Transition-metal-catalyzed C-H arylation is a key approach. For example, PdCl₂(PPh₃)₂/CuI with K₂CO₃ in DMF at 80–100°C enables coupling of halogenated aryl groups to the thiazolo[4,5-b]pyridine core. Yields (~64%) can be optimized by adjusting ligand ratios (e.g., PivOH additive) and reaction time .
- Key Parameters :
| Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|
| PdCl₂(PPh₃)₂/CuI | DMF | 80–100°C | 64% |
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (95% purity threshold, as per industry standards) and compare retention times with reference standards .
- Structural Confirmation :
- IR Spectroscopy : Peaks at ~1326 cm⁻¹ (C-N stretch) and ~686 cm⁻¹ (C-Cl stretch) confirm functional groups .
- NMR : ¹H NMR (DMSO-d₆) shows characteristic aromatic protons (δ 7.8–8.5 ppm) and NH₂ signals (δ 5.5–6.0 ppm) .
Q. What in vitro assays are suitable for initial evaluation of anticancer activity?
- Methodological Answer :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
- Mechanistic Insight : Monitor apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation assays. Thiazolo[4,5-b]pyridine derivatives have shown 3-fold increased anticancer activity compared to parent scaffolds .
Advanced Research Questions
Q. How does the chloro substituent at the 7-position influence bioactivity compared to nitro or methoxy analogs?
- Methodological Answer :
- SAR Analysis : Replace Cl with NO₂ or OCH₃ and compare IC₅₀ values in kinase inhibition assays (e.g., AKT1). Chloro groups enhance lipophilicity, improving membrane permeability but may reduce solubility .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity to ATP-binding pockets (e.g., AKT1, PDB: 3O96). Cl substituents may form halogen bonds with hydrophobic residues like Leu156 .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Methodological Answer :
- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions.
- PROTAC Design : Conjugate this compound to E3 ligase ligands (e.g., thalidomide) to degrade target kinases selectively. This approach reduced off-target effects in AKT inhibitors like ARQ 092 .
Q. How can researchers validate in vivo efficacy and pharmacokinetics?
- Methodological Answer :
- Xenograft Models : Administer 10–50 mg/kg (oral) in nude mice with MDA-MB-231 tumors. Monitor tumor volume and Akt pathway biomarkers (e.g., p-PRAS40) via Western blot .
- PK/PD Studies : Use LC-MS/MS to measure plasma half-life (t₁/₂) and bioavailability. For imidazo[4,5-b]pyridine analogs, t₁/₂ ranges from 2–6 hours .
Data Contradictions and Resolution
- Synthesis Yields : reports 64% yield for nitro-substituted analogs, while chloro derivatives may require modified conditions (e.g., higher Pd loading) due to steric hindrance .
- Bioactivity Variability : Anticancer potency in thiazolo[4,5-b]pyridines is highly substituent-dependent. Phenylazo groups at C6 enhance activity, whereas chloro groups may prioritize kinase inhibition over cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
